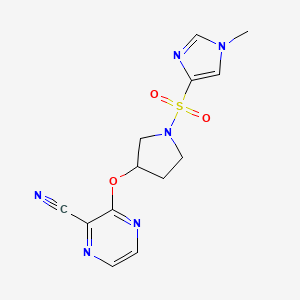

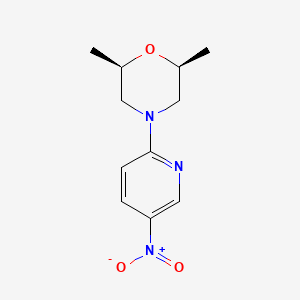

![molecular formula C21H19N3O3S B3012506 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 872695-95-9](/img/structure/B3012506.png)

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process as described in the first paper. Initially, phenyl acetic acid is converted into an ester, followed by the formation of hydrazide, and then cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds. The structures of the synthesized compounds are confirmed using spectral techniques .

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at angles of 56.18° and 67.84°, respectively. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond, which is a common feature in such molecules .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide, the synthesis process of similar sulfanyl acetamide derivatives suggests that these compounds can participate in reactions typical for thiol and amide functional groups. These may include nucleophilic substitution reactions where the thiol group can act as a nucleophile, and amidation reactions where the amide group can be formed or modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the first paper are not explicitly detailed in the abstract. However, the biological screening suggests that these compounds have significant activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). This indicates that the compounds likely possess certain physicochemical characteristics that enable them to interact effectively with biological targets . The crystal structures of related compounds in the second paper provide insights into the conformational preferences of the molecules, which can influence their physical properties, such as solubility and stability, as well as their chemical reactivity .

科学的研究の応用

Crystal Structure Analysis

Studies on compounds with similar structural characteristics, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have focused on understanding their crystal structures. These compounds exhibit a folded conformation around the methylene C atom, indicating potential for detailed structural analysis and applications in crystallography (Subasri et al., 2016).

Synthesis and Pharmaceutical Applications

The synthesis of related compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide has been explored for potential pharmaceutical applications. These syntheses often result in the formation of alternative products, providing a basis for the development of novel drugs (Krauze et al., 2007).

Antimicrobial and Hemolytic Activity

Compounds with similar structures have been synthesized and evaluated for antimicrobial and hemolytic activity. For example, derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides displayed variable antimicrobial activity against selected microbial species, indicating potential use in medical and biological research (Rehman et al., 2016).

Antitumor Activity

Research has also been conducted on related compounds to evaluate their antitumor properties. Studies on novel acetamide and pyrrolopyrimidine derivatives containing biologically active moieties have shown significant antitumor activity, suggesting potential applications in cancer research and therapy (Alqasoumi et al., 2009).

Molecular Design and Drug Discovery

Another area of application is in molecular design and drug discovery. For instance, derivatives of benzothiazole acetamide have been studied for their PI3K/mTOR inhibitory activity, providing insights into the design of new therapeutic agents (Stec et al., 2011).

Enzyme Inhibitory Potential

Compounds with similar structures have been synthesized to investigate their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research contributes to the development of new treatments for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

特性

IUPAC Name |

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14-2-4-15(5-3-14)11-22-20(25)12-28-21-9-7-17(23-24-21)16-6-8-18-19(10-16)27-13-26-18/h2-10H,11-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWGCAFKGVUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

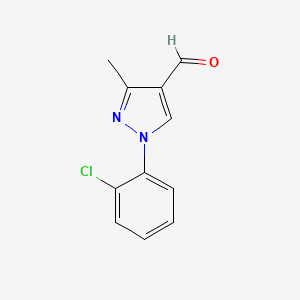

![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)

![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)

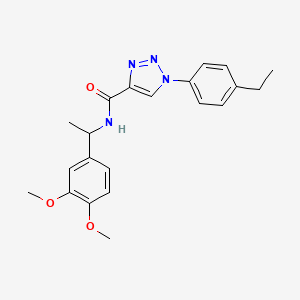

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

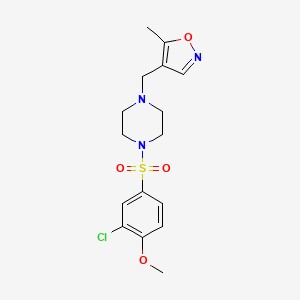

![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)